molecular formula C12H15BrN2O B2528055 N-(4-bromophenyl)piperidine-1-carboxamide CAS No. 60465-14-7

N-(4-bromophenyl)piperidine-1-carboxamide

Cat. No.: B2528055
CAS No.: 60465-14-7
M. Wt: 283.169
InChI Key: LNBWMZSSEJQSNM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)piperidine-1-carboxamide is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)piperidine-1-carboxamide typically involves the reaction of 4-bromobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the piperidine ring can be achieved using oxidizing agents like potassium permanganate, leading to the formation of piperidinone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amine derivatives.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

N-(4-bromophenyl)piperidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The carboxamide group may participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-Cbz-piperidine: Similar structure but with a benzyl carbamate group instead of a carboxamide group.

    4-(4-Bromophenyl)piperidine: Lacks the carboxamide group, making it less versatile in certain applications.

Uniqueness

N-(4-bromophenyl)piperidine-1-carboxamide is unique due to the presence of both the bromophenyl and carboxamide groups, which confer specific chemical reactivity and binding properties. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.

Properties

IUPAC Name

N-(4-bromophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-10-4-6-11(7-5-10)14-12(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWMZSSEJQSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60465-14-7
Record name 1-((4-BROMOPHENYL)CARBAMOYL)PIPERIDINE
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